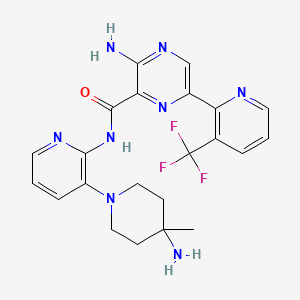Darovasertib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Darovasertib is an orally available protein kinase C (PKC) inhibitor with potential immunosuppressive and antineoplastic activities. Upon oral administration, darovasertib inds to and inhibits PKC, which prevents the activation of PKC-mediated signaling pathways. This may lead to the induction of cell cycle arrest and apoptosis in susceptible tumor cells. PKC, a serine/threonine protein kinase overexpressed in certain types of cancer cells, is involved in tumor cell differentiation, proliferation, invasion and survival.
Mechanism of Action:
- Uveal melanoma often harbors mutations in GNAQ or GNA11 genes, which activate the protein kinase C (PKC) signaling pathway. []
- NVP-LXS196 acts as a PKC inhibitor, blocking the overactive PKC signaling and potentially halting tumor growth. []
Preclinical Studies:
- NVP-LXS196 demonstrated promising results in cell lines and animal models harboring GNAQ or GNA11 mutations. [, ]
- The drug exhibited selective activity towards uveal melanoma cells and limited activity in other melanoma types. []
Clinical Trials:
Darovasertib is a novel, first-in-class oral small molecular inhibitor designed primarily for the treatment of metastatic uveal melanoma. It functions as a potent inhibitor of protein kinase C, specifically targeting multiple isoforms within this family, which are critical in various signaling pathways implicated in cancer progression. The chemical structure of darovasertib is characterized by its complex molecular composition, which includes a 3-amino group and various aromatic rings, contributing to its pharmacological properties. Its molecular weight is approximately 472.48 g/mol, making it suitable for oral administration .
- Formation of the Core Structure: The initial step typically involves constructing the pyridine and piperidine rings through nucleophilic substitution reactions.
- Functionalization: Subsequent steps introduce amino groups and trifluoromethyl substituents via electrophilic aromatic substitution or similar methodologies.
- Purification: The final compound is purified using techniques such as chromatography to ensure high purity suitable for clinical use .
The biological activity of darovasertib has been extensively studied, particularly in preclinical models of uveal melanoma. It has shown significant efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells. Clinical trials indicate that darovasertib can induce meaningful tumor shrinkage, with reports of over 67% of patients experiencing substantial reductions in tumor volume during treatment . Additionally, it has a manageable safety profile with predominantly mild to moderate adverse effects such as nausea and fatigue .
Darovasertib is primarily indicated for the treatment of metastatic uveal melanoma, a rare but aggressive form of eye cancer. Its unique mechanism allows it to be used alone or in combination with other therapies, such as crizotinib, enhancing therapeutic efficacy through synergistic effects. Ongoing clinical trials are exploring its potential in neoadjuvant settings to reduce tumor size before surgical intervention . Additionally, it has received both Fast Track designation and Orphan Drug designation from the FDA for its applications in this specific cancer type .
Interaction studies have highlighted darovasertib's ability to synergize with other targeted therapies. For example, when combined with crizotinib, an inhibitor of the MET pathway, darovasertib enhances anti-tumor activity by simultaneously targeting multiple signaling pathways involved in uveal melanoma progression. This multimodal approach aims to exploit vulnerabilities within cancer cells driven by GNAQ mutations . Furthermore, studies indicate that darovasertib's inhibition of protein kinase C can diminish focal adhesion kinase activity, further contributing to its anti-cancer effects .
Several compounds share similarities with darovasertib in terms of their mechanism of action and therapeutic applications. These include:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Binimetinib | MEK inhibitor | Targets MAPK pathway specifically |
| Crizotinib | MET inhibitor | Effective against MET-driven tumors |
| Ruxolitinib | JAK inhibitor | Primarily used for hematological malignancies |
| Palbociclib | CDK4/6 inhibitor | Focused on cell cycle regulation |
Darovasertib stands out due to its dual inhibition capabilities against both protein kinase C and PRK/PKN kinases, which is not commonly found among these similar compounds. This unique mechanism may provide enhanced therapeutic benefits specifically for uveal melanoma patients who often exhibit resistance to conventional therapies .








